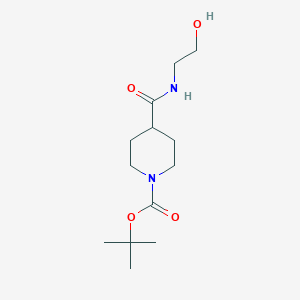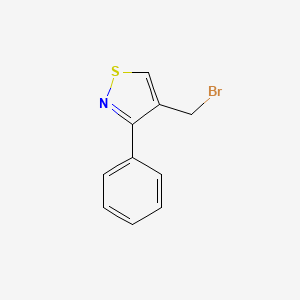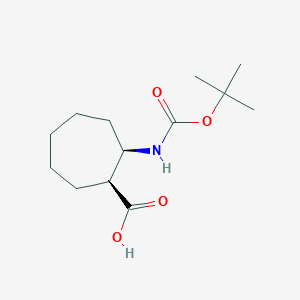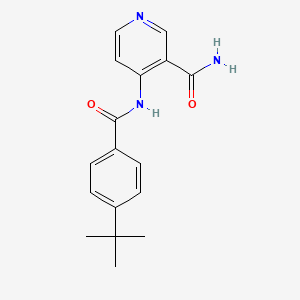
4-(4-Tert-butylbenzamido)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Tert-butylbenzamido)pyridine-3-carboxamide is a synthetic organic compound with the molecular formula C17H19N3O2 It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a tert-butylbenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride.
Amidation Reaction: The 4-tert-butylbenzoyl chloride is then reacted with 3-aminopyridine to form 4-(4-tert-butylbenzamido)pyridine.
Carboxylation: Finally, the compound is carboxylated to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the benzamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-Tert-butylbenzamido)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial properties, particularly against bacterial pathogens.
Medicine: Research has explored its potential as a therapeutic agent, including its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of biological pathways. The compound’s effects are mediated through its binding to these targets, which can result in changes in cellular processes and functions.
Comparison with Similar Compounds
Pyridine-3-carboxamide: A simpler analog without the tert-butylbenzamido group.
4-(4-Methylbenzamido)pyridine-3-carboxamide: Similar structure but with a methyl group instead of a tert-butyl group.
4-(4-Chlorobenzamido)pyridine-3-carboxamide: Contains a chlorine atom instead of a tert-butyl group.
Uniqueness: 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to its simpler analogs.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-[(4-tert-butylbenzoyl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)12-6-4-11(5-7-12)16(22)20-14-8-9-19-10-13(14)15(18)21/h4-10H,1-3H3,(H2,18,21)(H,19,20,22) |
InChI Key |
GNRVBQZRRHMSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


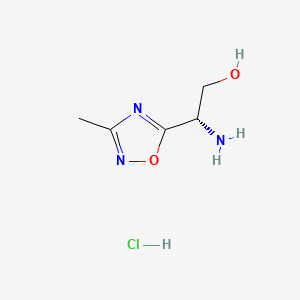
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
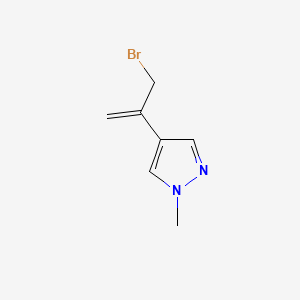




![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)
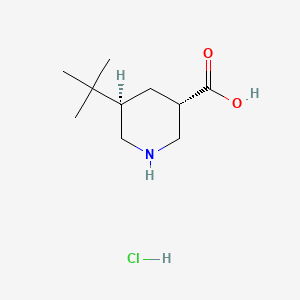
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
